5-[(2-ethylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide
Overview
Description
5-[(2-ethylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its sulfonamide group, which is known for its diverse biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-ethylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the sulfonamide group is achieved through sulfonation reactions, often using reagents such as chlorosulfonic acid or sulfur trioxide. The methoxy and N-methyl groups are introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and methylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(2-ethylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
5-[(2-ethylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-[(2-ethylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-ethylphenyl)sulfamoyl]-2-methylbenzamide
- 5-[(2-ethylphenyl)sulfamoyl]-2-ethoxy-N-methylbenzamide
Uniqueness
5-[(2-ethylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
5-[(2-ethylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-12-7-5-6-8-15(12)19-24(21,22)13-9-10-16(23-3)14(11-13)17(20)18-2/h5-11,19H,4H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCHVTZDSOYXJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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